molecular formula C10H7F2NOS B2717987 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol CAS No. 271772-57-7

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol

Cat. No. B2717987
CAS RN: 271772-57-7
M. Wt: 227.23
InChI Key: RPAWPXDEUHKBER-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. This particular compound also has a 2,6-difluorophenyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of the electronegative fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring and the 2,6-difluorophenyl group. The presence of the fluorine atoms could potentially influence the electronic structure of the molecule, as fluorine is highly electronegative .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms on the phenyl ring could potentially influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring and the 2,6-difluorophenyl group. For example, the compound might exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system .

Scientific Research Applications

Photochromism and Material Science

  • Photochromic Properties : A study explored the photochromism of mixed crystals containing diarylethene derivatives, including those with thiazolyl groups, demonstrating their potential in creating materials that change color under different lighting conditions (Takami et al., 2007).

Fluorescence Applications

  • Fluorescence Enhancement : Research on substituted 4-hydroxythiazoles, including derivatives similar to the query compound, showed that the presence of specific substituents significantly enhances fluorescence quantum yields, indicating their utility in fluorescent materials and sensors (Kammel et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition : Thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition performances on iron, with theoretical studies supporting their effectiveness. This suggests the potential application of the compound in protecting metals against corrosion (Kaya et al., 2016).

Photoaffinity Labeling

  • Photoaffinity Labeling : Derivatives of the compound have been considered for photoaffinity labeling, a method used in biological research to study protein interactions and functions. The stability and photolysis behavior of these derivatives make them promising tools in molecular biology (Chowdhry et al., 1976).

Organic Electronics and Optoelectronics

  • Semiconductor Properties : Studies on thiophene and thiazole oligomers, including derivatives of the query compound, reveal their n-type semiconductor properties, suggesting applications in organic electronics, such as organic field-effect transistors (OFETs) and nonvolatile memory elements (Facchetti et al., 2004).

Organic Synthesis and Chemical Reactions

  • Synthetic Applications : Research into the synthesis of thiazolidin-4-ol derivatives through one-pot, three-component reactions demonstrates the compound's role in creating structurally diverse scaffolds for potential use in drug development and materials science (Dalmal et al., 2014).

Future Directions

Thiazole derivatives are a topic of ongoing research in medicinal chemistry, and it’s possible that this compound could have interesting biological properties. Further studies could involve testing its biological activity or exploring its potential use in the synthesis of new pharmaceuticals .

properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NOS/c1-5-9(14)13-10(15-5)8-6(11)3-2-4-7(8)12/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWPXDEUHKBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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